molecular formula C24H20ClN3O3S2 B11330583 N-(3-chloro-2-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

N-(3-chloro-2-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

Cat. No.: B11330583
M. Wt: 498.0 g/mol
InChI Key: CZEWFKKLTFGXGF-UHFFFAOYSA-N
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Description

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a benzenesulfonyl group, a phenyl group, an imidazole ring, and a chlorinated phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the benzenesulfonyl and phenyl groups. The final steps involve the attachment of the sulfanyl group and the chlorinated phenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorinated phenyl group can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl and imidazole groups may interact with enzymes or receptors, modulating their activity. The chlorinated phenylacetamide moiety could also play a role in its biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE shares structural similarities with other sulfonyl-imidazole compounds.
  • Other chlorinated phenylacetamides: These compounds may have similar chemical properties but differ in their biological activity and applications.

Uniqueness

The unique combination of the benzenesulfonyl, phenyl, imidazole, and chlorinated phenylacetamide groups in 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE sets it apart from other compounds. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H20ClN3O3S2

Molecular Weight

498.0 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C24H20ClN3O3S2/c1-16-19(25)13-8-14-20(16)26-21(29)15-32-23-24(33(30,31)18-11-6-3-7-12-18)28-22(27-23)17-9-4-2-5-10-17/h2-14H,15H2,1H3,(H,26,29)(H,27,28)

InChI Key

CZEWFKKLTFGXGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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